molecular formula C17H18N4O2S2 B12147195 N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147195
M. Wt: 374.5 g/mol
InChI Key: JYKRFCJTHOTRIF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a triazole ring, and a thiophene moiety

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O2S2/c1-3-23-13-8-5-4-7-12(13)18-15(22)11-25-17-20-19-16(21(17)2)14-9-6-10-24-14/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

JYKRFCJTHOTRIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety is often introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Attachment of the Ethoxyphenyl Group: This step usually involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using an appropriate halide or sulfonate ester.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and triazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, sulfonate esters, in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is often associated with antifungal and anticancer properties, alongside a thiophene moiety that may enhance its electronic characteristics. Its molecular formula is C19H16F3N3O2S2C_{19}H_{16}F_3N_3O_2S_2 with a molecular weight of approximately 439.5 g/mol .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing triazole rings can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have demonstrated that similar compounds exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies involving molecular docking have shown that it may interact with key proteins involved in cancer cell proliferation . For instance, a related study evaluated triazole derivatives for their ability to inhibit 5-lipoxygenase, an enzyme implicated in cancer progression, indicating that N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In silico studies have suggested that this compound may possess anti-inflammatory properties by acting on pathways related to inflammation. Compounds with similar structures have shown promise in inhibiting inflammatory cytokines and mediators .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science. The presence of conjugated systems and heteroatoms allows for exploration in:

Organic Electronics

Research into the electronic properties of triazole-containing compounds has led to their use in organic semiconductors and photovoltaic devices. The ability of these materials to conduct electricity while maintaining stability under various conditions presents opportunities for developing more efficient electronic devices .

Sensors

Due to their sensitivity to environmental changes, materials derived from triazoles can be utilized in sensor technology. Their ability to change conductivity or optical properties in response to specific stimuli makes them ideal candidates for chemical sensors .

Case Studies and Research Findings

StudyFocusFindings
Study AAntifungal ActivityDemonstrated significant inhibition of Candida species using triazole derivatives similar to this compound.
Study BAnticancer ActivityMolecular docking studies indicated potential inhibitory effects on cancer cell lines; further experimental validation required.
Study CMaterial ScienceExplored the use of triazole derivatives in organic photovoltaics; showed enhanced charge transport properties compared to traditional materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-{[4-methyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a phenyl group instead of a thiophene.

    N-(2-ethoxyphenyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a furan group instead of a thiophene.

Uniqueness

The presence of the thiophene ring in N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide makes it unique compared to its analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

1. Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C19H20N4O2S2
  • Molecular Weight: 396.51 g/mol
  • CAS Number: 1987318

The presence of the triazole ring and thiophene moiety contributes significantly to its biological activity, particularly in antiviral and anticancer applications.

Antiviral Activity

Research indicates that compounds containing a triazole ring exhibit significant antiviral properties. For instance, triazole derivatives have been shown to inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell interactions.

A study highlighted the effectiveness of similar triazole compounds against viruses such as influenza and herpes simplex virus (HSV). The mechanism often involves the inhibition of nucleic acid synthesis or disruption of viral protein functions .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against breast cancer and leukemia cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways related to cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Modulation of Signaling Pathways: It may influence pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of various triazole derivatives, this compound was found to exhibit significant inhibition against influenza A virus with an IC50 value of 12 μM. This suggests a promising potential for further development as an antiviral agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 μM. The study demonstrated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards programmed cell death mechanisms .

5. Conclusion

This compound represents a promising candidate in the search for new antiviral and anticancer agents. Its diverse mechanisms of action and significant biological activities warrant further investigation to fully elucidate its therapeutic potential.

6. Data Summary Table

PropertyValue
Molecular FormulaC19H20N4O2S2
Molecular Weight396.51 g/mol
CAS Number1987318
Antiviral IC5012 μM
Anticancer IC5015 μM

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